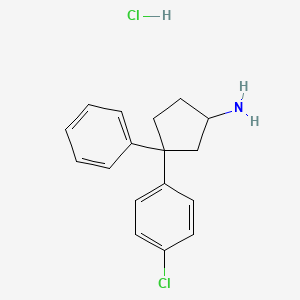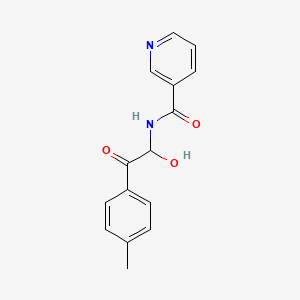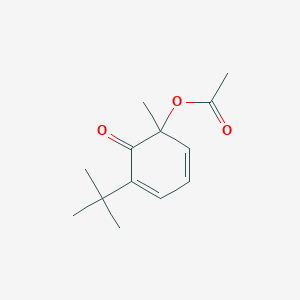
Silane, (2,2-dichloroethoxy)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (2,2-dichloroethoxy)trimethyl- is an organosilicon compound with the molecular formula C6H14Cl2O2Si and a molecular weight of 217.166 g/mol . This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and scientific applications.
Preparation Methods
The synthesis of Silane, (2,2-dichloroethoxy)trimethyl- typically involves the reaction of trimethylchlorosilane with 2,2-dichloroethanol under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
(CH3)3SiCl+Cl2CHCH2OH→(CH3)3SiOCH2CHCl2+HCl
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also incorporate additional purification steps to ensure the final product’s purity.
Chemical Reactions Analysis
Silane, (2,2-dichloroethoxy)trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. For example, reacting with sodium methoxide can yield the corresponding methoxy derivative.
Reduction Reactions: The compound can be reduced to form silanol derivatives using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, (2,2-dichloroethoxy)trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its reactivity makes it valuable in developing new materials and catalysts.
Biology: The compound can be used to modify surfaces of biological materials, enhancing their properties for various applications, such as drug delivery systems.
Medicine: It is explored for its potential in developing new pharmaceuticals and medical devices due to its unique chemical properties.
Industry: The compound is used in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.
Mechanism of Action
The mechanism of action of Silane, (2,2-dichloroethoxy)trimethyl- involves its ability to form strong bonds with other molecules through its silicon atom. The silicon atom can form stable bonds with oxygen, carbon, and other elements, making it a versatile compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.
Comparison with Similar Compounds
Silane, (2,2-dichloroethoxy)trimethyl- can be compared with other similar compounds, such as:
Trimethoxysilane: This compound has three methoxy groups attached to the silicon atom, making it more reactive in hydrolysis reactions.
Triethoxysilane: Similar to trimethoxysilane but with ethoxy groups, it is used in similar applications but has different reactivity and solubility properties.
Chlorotrimethylsilane: This compound has a chlorine atom attached to the silicon atom, making it a valuable reagent in organic synthesis for introducing the trimethylsilyl group.
The uniqueness of Silane, (2,2-dichloroethoxy)trimethyl- lies in its dichloroethoxy group, which imparts distinct reactivity and properties compared to other silanes.
Properties
CAS No. |
51209-79-1 |
|---|---|
Molecular Formula |
C5H12Cl2OSi |
Molecular Weight |
187.14 g/mol |
IUPAC Name |
2,2-dichloroethoxy(trimethyl)silane |
InChI |
InChI=1S/C5H12Cl2OSi/c1-9(2,3)8-4-5(6)7/h5H,4H2,1-3H3 |
InChI Key |
AHJHQMUJWPXXIO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-](/img/structure/B14669562.png)


![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)
![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
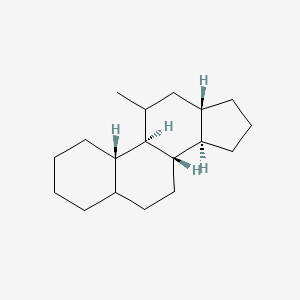
![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)
silane](/img/structure/B14669618.png)
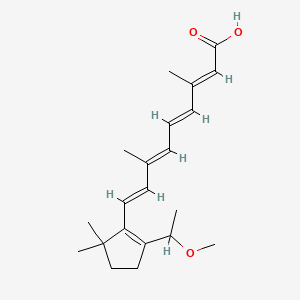
![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)

